Enhanced Lipophilicity
The target compound exhibits a calculated LogP of 2.65, which is moderately higher than that of 1-(2-phenylethyl)pyrrolidine (LogP 2.26-2.7) and significantly higher than that of 2-phenylethylamine (LogP 1.4-1.9) [1]. This increased lipophilicity can enhance membrane permeability and CNS penetration potential for drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.65 (calculated) |
| Comparator Or Baseline | 1-(2-Phenylethyl)pyrrolidine (LogP 2.26-2.7); 2-Phenylethylamine (LogP 1.4-1.9) |
| Quantified Difference | Target compound LogP is 0.39-0.0 units higher than 1-(2-phenylethyl)pyrrolidine and 0.75-1.25 units higher than 2-phenylethylamine |
| Conditions | Calculated partition coefficient (octanol/water) using ACD/Labs Percepta Platform or XLogP3. |
Why This Matters
Higher LogP indicates improved membrane permeability and potential for CNS penetration, which are critical parameters in the design of orally bioavailable and centrally acting drug candidates.
- [1] Molbase. (n.d.). 2-Phenethylamine. Retrieved from https://mip.molbase.cn/2-phenethylamine.html. View Source
